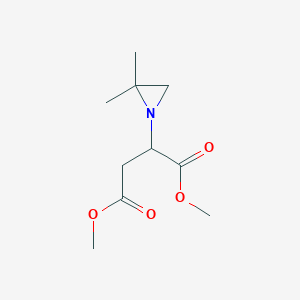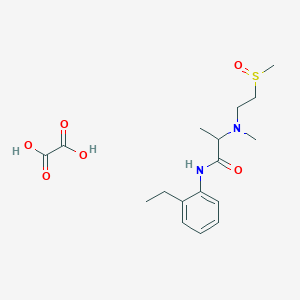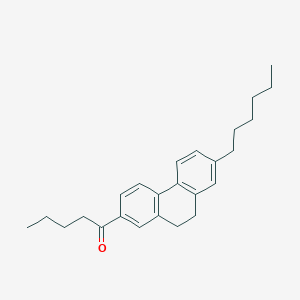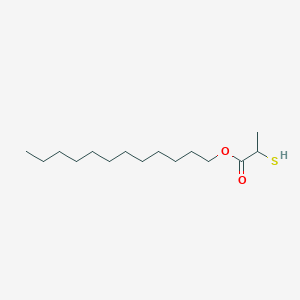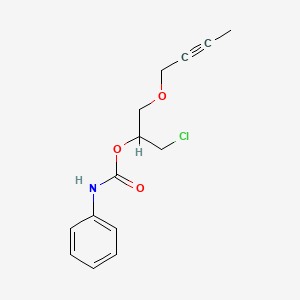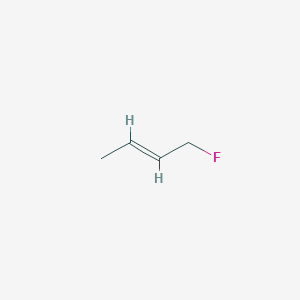
Lithium, (4-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (4-ethoxyphenyl)- is an organolithium compound where a lithium atom is bonded to a 4-ethoxyphenyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity. The presence of the 4-ethoxyphenyl group in this compound can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Lithium, (4-ethoxyphenyl)- typically involves the reaction of 4-ethoxyphenyl halides with lithium metal. One common method is the reaction of 4-ethoxyphenyl bromide with lithium in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent the reaction of lithium with moisture or oxygen. The general reaction is as follows:
C6H4(OC2H5)Br+2Li→C6H4(OC2H5)Li+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (4-ethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium phenoxide and lithium ethoxide.
Reduction: Can reduce certain organic compounds due to its strong nucleophilicity.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Reduction: Often requires the presence of a suitable electrophile.
Substitution: Commonly carried out in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Lithium phenoxide and lithium ethoxide.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted organic compounds with the 4-ethoxyphenyl group.
Applications De Recherche Scientifique
Lithium, (4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential effects on biological systems, although specific applications are less common.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Lithium, (4-ethoxyphenyl)- involves its strong nucleophilicity and basicity. It can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The lithium atom can also coordinate with various functional groups, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium, (4-methoxyphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-chlorophenyl)-
Uniqueness
Lithium, (4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other organolithium compounds. The ethoxy group can also participate in additional chemical reactions, providing further versatility in synthetic applications.
Propriétés
Numéro CAS |
51265-83-9 |
|---|---|
Formule moléculaire |
C8H9LiO |
Poids moléculaire |
128.1 g/mol |
Nom IUPAC |
lithium;ethoxybenzene |
InChI |
InChI=1S/C8H9O.Li/c1-2-9-8-6-4-3-5-7-8;/h4-7H,2H2,1H3;/q-1;+1 |
Clé InChI |
ZANYWYSAGMYFFX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCOC1=CC=[C-]C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

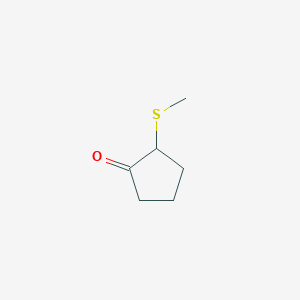
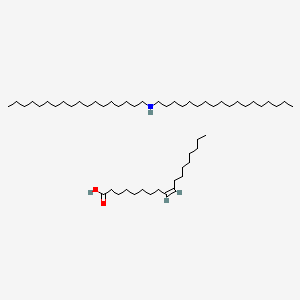
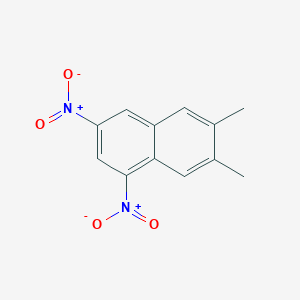
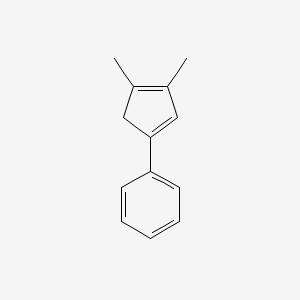
methanone](/img/structure/B14648786.png)
